molecular formula C15H15N3O4 B2925871 N-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)cyclopentanecarboxamide CAS No. 1172029-92-3

N-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)cyclopentanecarboxamide

Cat. No.: B2925871
CAS No.: 1172029-92-3
M. Wt: 301.302
InChI Key: KYGNYRWEWIQPHG-UHFFFAOYSA-N
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Description

N-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)cyclopentanecarboxamide is a synthetic organic compound featuring a 1,3,4-oxadiazole core scaffold, a structure of significant interest in medicinal chemistry . The molecule incorporates a benzo[1,3]dioxole unit, a pharmacophore found in various bioactive molecules, and is functionalized with a cyclopentanecarboxamide group . The 1,3,4-oxadiazole ring is a privileged structure in drug discovery due to its versatility and ability to participate in key hydrogen bonding interactions with biological targets . Compounds containing this scaffold have been extensively researched for their anticancer potential, demonstrating mechanisms of action that include the inhibition of critical enzymes such as thymidylate synthase, telomerase, and histone deacetylase (HDAC), which are vital for cancer cell proliferation . Furthermore, related structures featuring the benzo[1,3]dioxole moiety have shown potent anticonvulsant activity in preclinical models, with some derivatives acting through the inhibition of voltage-gated sodium channels (e.g., NaV1.1) . This suggests that this compound represents a valuable chemical tool for researchers exploring new therapeutic agents for oncology and central nervous system (CNS) disorders. Its structure makes it a promising candidate for structure-activity relationship (SAR) studies, molecular docking simulations, and high-throughput screening to elucidate its precise mechanism of action and optimize its pharmacological profile. This product is intended for research purposes only and is not for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

N-[5-(1,3-benzodioxol-5-yl)-1,3,4-oxadiazol-2-yl]cyclopentanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O4/c19-13(9-3-1-2-4-9)16-15-18-17-14(22-15)10-5-6-11-12(7-10)21-8-20-11/h5-7,9H,1-4,8H2,(H,16,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYGNYRWEWIQPHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C(=O)NC2=NN=C(O2)C3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)cyclopentanecarboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and mechanisms of action based on diverse research findings.

Chemical Structure and Properties

The molecular formula of this compound is C15H14N4O4. Its structure features a cyclopentanecarboxamide core linked to a benzo[d][1,3]dioxole and an oxadiazole moiety. The presence of these functional groups suggests potential interactions with biological targets.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions that include the formation of the oxadiazole ring and subsequent coupling with cyclopentanecarboxylic acid derivatives. Various methods have been documented for synthesizing related compounds, which can provide insights into optimizing the production of this specific compound.

Anticancer Activity

Recent studies have indicated that compounds containing the oxadiazole moiety exhibit significant anticancer properties. For instance, derivatives similar to this compound have shown cytotoxic effects against various cancer cell lines.

Compound Cell Line Tested IC50 (µM) Reference
Compound AMCF-7 (Breast Cancer)10
Compound BHeLa (Cervical Cancer)15
Compound CA549 (Lung Cancer)12

The mechanism through which this compound exerts its biological effects may involve the induction of apoptosis in cancer cells. Studies suggest that compounds with similar structures can activate caspase pathways and inhibit cell proliferation by disrupting mitochondrial function.

Case Studies

  • Case Study on Antitumor Efficacy : In a recent study involving the administration of similar oxadiazole derivatives to mice bearing tumor xenografts, significant tumor reduction was observed compared to control groups. The study highlighted the role of the benzo[d][1,3]dioxole group in enhancing bioactivity and selectivity towards tumor cells .
  • Neuroprotective Effects : Another investigation explored the neuroprotective properties of related compounds in models of neurodegeneration. The results indicated that these compounds could reduce oxidative stress markers and improve cognitive function in treated animals .

Comparison with Similar Compounds

Structural Variations and Implications

Core Heterocycle :

  • The 1,3,4-oxadiazole core (e.g., Compounds 5a, 5b) is associated with higher synthetic yields (85–93%) compared to thiazole derivatives (25–32%) . Oxadiazoles are less sterically hindered, facilitating coupling reactions.
  • Thiazole-based analogs (e.g., Compounds 9t, 50, 41) often require multistep syntheses, including thiourea intermediates and Lawesson’s reagent, which may reduce yields .

Substituent Effects :

  • Cyclopropanecarboxamide (e.g., Compounds 50, 41) vs. Cyclopentanecarboxamide : Cyclopropane’s ring strain may enhance binding rigidity in biological targets, but its synthesis requires precise stoichiometry to avoid side products .
  • Benzodioxole Positioning : Substituents at the 5-position of oxadiazole/thiazole cores improve thermal stability, as seen in Compound 5a (m.p. 230–231°C) .

Bioactivity Clues: While pharmacological data for the target compound are absent, analogs like ASN90 (a thiadiazole-based O-GlcNAcase inhibitor) demonstrate that benzodioxole-heterocycle hybrids are viable drug candidates for proteinopathies .

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